molecular formula C14H17ClN2O4 B3087832 2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate CAS No. 1177361-41-9

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate

Cat. No.: B3087832
CAS No.: 1177361-41-9
M. Wt: 312.75 g/mol
InChI Key: KDJLSTVPEMXXMC-UHFFFAOYSA-N
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Description

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate typically involves the construction of the indole ring followed by functionalization One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include catalytic hydrogenation, halogenation, and amination reactions. The use of oxalic acid to form the oxalate salt is a common practice to enhance the stability and solubility of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, which can have different biological activities and properties.

Scientific Research Applications

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cell signaling and as a ligand for various receptors.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-methyl-1H-indole: Similar in structure but lacks the ethanamine group.

    2,7-dimethyl-1H-indole: Similar but without the chlorine substituent.

    Indole-3-acetic acid: A naturally occurring plant hormone with a different functional group.

Uniqueness

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chlorine and methyl groups, along with the ethanamine side chain, allows for specific interactions with biological targets that are not possible with other indole derivatives.

Properties

IUPAC Name

2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2.C2H2O4/c1-7-11(13)4-3-10-9(5-6-14)8(2)15-12(7)10;3-1(4)2(5)6/h3-4,15H,5-6,14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJLSTVPEMXXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=C2CCN)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
Reactant of Route 2
2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
Reactant of Route 3
2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
Reactant of Route 4
2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
Reactant of Route 5
2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate
Reactant of Route 6
Reactant of Route 6
2-(6-chloro-2,7-dimethyl-1H-indol-3-yl)ethanamine oxalate

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